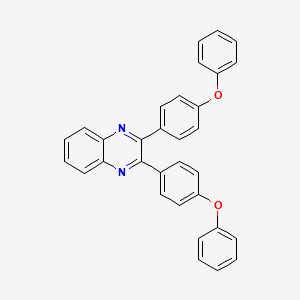

2,3-bis(4-phenoxyphenyl)quinoxaline

Description

Properties

IUPAC Name |

2,3-bis(4-phenoxyphenyl)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22N2O2/c1-3-9-25(10-4-1)35-27-19-15-23(16-20-27)31-32(34-30-14-8-7-13-29(30)33-31)24-17-21-28(22-18-24)36-26-11-5-2-6-12-26/h1-22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKIECKEKBVCRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3C5=CC=C(C=C5)OC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,3-bis(4-phenoxyphenyl)quinoxaline typically involves the condensation of 4-phenoxyaniline with 2,3-dichloroquinoxaline. This reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2,3-Bis(4-phenoxyphenyl)quinoxaline undergoes various chemical reactions, including:

Scientific Research Applications

2,3-Bis(4-phenoxyphenyl)quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-bis(4-phenoxyphenyl)quinoxaline involves its interaction with specific molecular targets, such as enzymes and proteins. For example, it has been identified as an inhibitor of malarial protease PfSUB1, which is crucial for the maturation and egress of merozoites from red blood cells . The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting the life cycle of the malaria parasite .

Comparison with Similar Compounds

Structural Influence :

- Methoxy/phenoxy groups enhance electron-donating capacity, improving charge transport in optoelectronic devices .

- Fluorophenyl substituents in iridium complexes optimize emission wavelengths for OLEDs .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2,3-bis(4-phenoxyphenyl)quinoxaline, and how can reaction efficiency be optimized?

- Methodology :

- Precursor selection : Use 4-phenoxybenzaldehyde and 1,2-diaminobenzene in a condensation reaction under acidic conditions (e.g., acetic acid) .

- Solvent system : Tetrahydrofuran (THF) with catalytic acetic acid improves yield and reduces side products .

- Monitoring : Track reaction progress via thin-layer chromatography (TLC) using silica gel plates and UV visualization .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) enhances purity .

Q. How can analytical techniques resolve discrepancies in melting point or spectral data for quinoxaline derivatives?

- Approach :

- Melting point validation : Compare experimental values (e.g., 130–131°C) with literature (134–135°C) by repeating synthesis under anhydrous conditions and using differential scanning calorimetry (DSC) for precise measurement .

- NMR analysis : Assign peaks using ¹H/¹³C-NMR in CDCl₃ (e.g., δ 7.97 ppm for aromatic protons, δ 161.99 ppm for fluorinated carbons) and cross-validate with computational tools like DFT .

- HPLC optimization : Use reverse-phase HPLC (Newcrom R1 column, acetonitrile/water gradient) to confirm purity and identify byproducts .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or ethoxy groups) impact the photophysical properties of quinoxaline derivatives?

- Experimental design :

- Fluorination effects : Compare 2,3-bis(4-fluorophenyl)quinoxaline with non-fluorinated analogs via UV-Vis spectroscopy and cyclic voltammetry. Fluorine substitution reduces HOMO-LUMO gaps, enhancing electron transport in OLEDs .

- Ethoxy substituents : Analyze crystal packing (X-ray diffraction) to assess how ethoxy groups influence π-π stacking and charge mobility in electrochromic copolymers .

Q. What strategies address contradictions in electrochemical data for quinoxaline-based materials?

- Resolution framework :

- Control experiments : Repeat electrochemical copolymerization (e.g., with EDOT) under inert atmospheres to prevent oxidation side reactions .

- Spectroelectrochemistry : Correlate redox potentials (e.g., -1.2 V vs Ag/Ag⁺) with in-situ UV-Vis absorption to validate charge-transfer mechanisms .

Q. How can computational modeling complement experimental data in predicting quinoxaline derivative behavior?

- Method integration :

- DFT calculations : Optimize geometries using Gaussian09 (B3LYP/6-31G*) to predict NMR shifts and compare with experimental data (e.g., δ 135.02 ppm for quinoxaline carbons) .

- Molecular docking : Simulate interactions of this compound with biological targets (e.g., enzymes) to prioritize in vitro assays .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting spectral or crystallographic data for quinoxaline derivatives?

- Case study :

- Melting point mismatch : Investigate polymorphism by growing single crystals under varied conditions (slow evaporation vs. diffusion) and analyze via X-ray diffraction .

- NMR discrepancies : Verify solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and temperature (e.g., 298 K vs. 313 K) on chemical shift values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.